Piperidin-4-ylphosphinic acid
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Overview
Description
Piperidin-4-ylphosphinic acid is a chemical compound that features a piperidine ring bonded to a phosphinic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperidin-4-ylphosphinic acid can be synthesized using a sequential Pudovik addition followed by a Barton deoxygenation procedure and finally acidic hydrolysis . This method involves the addition of a phosphinic acid group to the piperidine ring, followed by deoxygenation and hydrolysis to yield the target compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient and mild reaction conditions ensures good yields and scalability.
Chemical Reactions Analysis
Types of Reactions: Piperidin-4-ylphosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic acid group to other functional groups.
Substitution: The piperidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Reduced phosphinic acid derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Piperidin-4-ylphosphinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential as a neurotransmitter analog and its interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: this compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of piperidin-4-ylphosphinic acid involves its interaction with specific molecular targets and pathways. As an analog of the neurotransmitter gamma-aminobutyric acid (GABA), it can bind to GABA receptors and modulate their activity. This interaction can influence various physiological processes, including neurotransmission and signal transduction .
Comparison with Similar Compounds
- Piperidin-4-ylphosphonic acid
- Methyl(piperidin-4-yl)phosphinic acid
- Piperidin-4-ylcarboxylic acid (isonipecotic acid)
Comparison: Piperidin-4-ylphosphinic acid is unique due to its specific phosphinic acid group, which imparts distinct chemical properties compared to its analogs. For example, piperidin-4-ylphosphonic acid has a phosphonic acid group, which can affect its reactivity and biological activity differently. Methyl(piperidin-4-yl)phosphinic acid, on the other hand, has a methyl group that can influence its solubility and interaction with other molecules .
Properties
CAS No. |
216870-29-0 |
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Molecular Formula |
C5H11NO2P+ |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
hydroxy-oxo-piperidin-4-ylphosphanium |
InChI |
InChI=1S/C5H10NO2P/c7-9(8)5-1-3-6-4-2-5/h5-6H,1-4H2/p+1 |
InChI Key |
GNRXNFOPAVQPCJ-UHFFFAOYSA-O |
Canonical SMILES |
C1CNCCC1[P+](=O)O |
Origin of Product |
United States |
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